Cas no 1677667-73-0 (2-Methyl-2H-indazol-3-amine hydrochloride)

2-Methyl-2H-indazol-3-amine hydrochloride is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 2-position and an amine group at the 3-position, in its hydrochloride salt form. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for the synthesis of biologically active molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. Its well-defined structure and high purity make it suitable for use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure quality.
2-Methyl-2H-indazol-3-amine hydrochloride structure
1677667-73-0 structure
商品名:2-Methyl-2H-indazol-3-amine hydrochloride
CAS番号:1677667-73-0
MF:C8H10ClN3
メガワット:183.638100147247
MDL:MFCD33550068
CID:5639365
PubChem ID:146013617

2-Methyl-2H-indazol-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-Methyl-2H-indazol-3-amine hydrochloride
    • Z4958191038
    • 1677667-73-0
    • EN300-27778965
    • MDL: MFCD33550068
    • インチ: 1S/C8H9N3.ClH/c1-11-8(9)6-4-2-3-5-7(6)10-11;/h2-5H,9H2,1H3;1H
    • InChIKey: VBIWPXYXLHGJLJ-UHFFFAOYSA-N
    • ほほえんだ: Cl.N1(C)C(=C2C=CC=CC2=N1)N

計算された属性

  • せいみつぶんしりょう: 183.0563250g/mol
  • どういたいしつりょう: 183.0563250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 148
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų

2-Methyl-2H-indazol-3-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27778965-10.0g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95.0%
10.0g
$7544.0 2025-03-19
Enamine
EN300-27778965-0.5g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95.0%
0.5g
$727.0 2025-03-19
Enamine
EN300-27778965-1.0g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95.0%
1.0g
$931.0 2025-03-19
Enamine
EN300-27778965-5.0g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95.0%
5.0g
$3866.0 2025-03-19
Enamine
EN300-27778965-10g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95%
10g
$7544.0 2023-09-09
Aaron
AR0285JN-2.5g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95%
2.5g
$2715.00 2025-02-15
Enamine
EN300-27778965-0.05g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95.0%
0.05g
$217.0 2025-03-19
Enamine
EN300-27778965-0.1g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95.0%
0.1g
$323.0 2025-03-19
Aaron
AR0285JN-50mg
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95%
50mg
$324.00 2025-03-11
Aaron
AR0285JN-1g
2-methyl-2H-indazol-3-amine hydrochloride
1677667-73-0 95%
1g
$1306.00 2025-02-15

2-Methyl-2H-indazol-3-amine hydrochloride 関連文献

2-Methyl-2H-indazol-3-amine hydrochlorideに関する追加情報

Comprehensive Guide to 2-Methyl-2H-indazol-3-amine hydrochloride (CAS No. 1677667-73-0): Properties, Applications, and Market Insights

2-Methyl-2H-indazol-3-amine hydrochloride (CAS No. 1677667-73-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, belonging to the indazole family, is widely recognized for its potential as a building block in drug discovery and development. With the increasing demand for novel therapeutic agents, researchers are exploring the unique properties of 2-Methyl-2H-indazol-3-amine hydrochloride to address unmet medical needs.

The molecular structure of 2-Methyl-2H-indazol-3-amine hydrochloride features an indazole core substituted with a methyl group at the 2-position and an amine group at the 3-position, forming a hydrochloride salt. This configuration enhances its solubility and stability, making it suitable for various experimental and industrial applications. The compound's CAS number 1677667-73-0 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documentation.

One of the most compelling aspects of 2-Methyl-2H-indazol-3-amine hydrochloride is its role in medicinal chemistry. Researchers are investigating its potential as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The rise of personalized medicine and targeted therapies has further amplified interest in this compound, as it offers a versatile scaffold for designing next-generation drugs.

In addition to its pharmaceutical applications, 2-Methyl-2H-indazol-3-amine hydrochloride is also utilized in biochemical assays and high-throughput screening. Its ability to interact with various biological targets makes it a valuable tool for identifying new drug candidates. The compound's compatibility with modern AI-driven drug discovery platforms has also been a topic of discussion, as computational methods continue to revolutionize the field.

The synthesis of 2-Methyl-2H-indazol-3-amine hydrochloride involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advances in green chemistry have prompted researchers to explore more sustainable synthetic routes, minimizing environmental impact while maintaining efficiency. This aligns with the growing emphasis on sustainable practices in the chemical industry.

Market trends indicate a steady increase in the demand for 2-Methyl-2H-indazol-3-amine hydrochloride, driven by the expanding pharmaceutical and biotechnology sectors. Key players in the industry are investing in research and development to explore new applications and improve production processes. The compound's CAS number 1677667-73-0 is frequently cited in patent filings, highlighting its commercial significance.

For researchers and professionals seeking reliable information on 2-Methyl-2H-indazol-3-amine hydrochloride, it is essential to consult peer-reviewed journals and reputable suppliers. The compound's safety data sheets (SDS) provide critical information on handling, storage, and disposal, ensuring compliance with regulatory standards. As the scientific community continues to uncover its potential, 2-Methyl-2H-indazol-3-amine hydrochloride is poised to play a pivotal role in advancing healthcare and biotechnology.

In summary, 2-Methyl-2H-indazol-3-amine hydrochloride (CAS No. 1677667-73-0) represents a promising compound with diverse applications in drug discovery, biochemical research, and beyond. Its unique properties and growing market demand underscore its importance in modern science. By staying informed about the latest developments and leveraging cutting-edge technologies, researchers can unlock new possibilities for this versatile molecule.

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